molecular formula C16H17ClN4O5S B2871697 N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-chloro-3-nitrobenzamide CAS No. 449784-39-8

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-chloro-3-nitrobenzamide

Cat. No.: B2871697
CAS No.: 449784-39-8
M. Wt: 412.85
InChI Key: OOXHIXCROWAHPW-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-c]pyrazolyl acetamide class, characterized by a bicyclic heteroaromatic core (thienopyrazole) modified with a tert-butyl group, sulfone moieties (5,5-dioxo), and a substituted benzamide side chain (4-chloro-3-nitro). Its molecular formula is C₁₉H₂₀ClN₅O₅S, with a molecular weight of 481.92 g/mol . This compound has been investigated in the context of autotaxin inhibition, as indicated by structural analogs in patent literature .

Properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chloro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O5S/c1-16(2,3)20-14(10-7-27(25,26)8-12(10)19-20)18-15(22)9-4-5-11(17)13(6-9)21(23)24/h4-6H,7-8H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXHIXCROWAHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-chloro-3-nitrobenzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium compounds and various catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-chloro-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at the chloro position.

Scientific Research Applications

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-chloro-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-chloro-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Modifications

The closest analog identified is N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-2-(4-nitrophenyl)acetamide (CAS: 893924-81-7, C₁₇H₂₀N₄O₅S, MW: 392.43 g/mol) . Key differences include:

  • Benzamide vs. Phenylacetamide backbone : The target compound features a benzamide group with 4-chloro-3-nitro substitution, whereas the analog has a phenylacetamide group with a 4-nitro substituent.
  • Steric bulk : The tert-butyl group in both compounds likely enhances metabolic stability but may impose steric constraints in target binding.
Functional Group Impact on Physicochemical Properties
Property Target Compound Analog (CAS 893924-81-7)
Molecular Weight 481.92 g/mol 392.43 g/mol
LogP (Predicted) ~2.1 (moderate lipophilicity) ~1.8 (lower lipophilicity)
Hydrogen Bond Acceptors 8 6
Hydrogen Bond Donors 1 1
Rotatable Bonds 5 4

Key Observations :

  • The target compound’s higher molecular weight and increased hydrogen-bond acceptors (due to sulfone and nitro groups) suggest improved solubility in polar solvents compared to the analog .
  • The chloro-nitro substitution may enhance binding to hydrophobic pockets in enzymatic targets like autotaxin, as seen in related inhibitors .
Autotaxin Inhibition

Patent literature (e.g., WO 2022/003377) highlights that thieno[3,4-c]pyrazol-3-yl derivatives exhibit autotaxin (ATX) inhibitory activity, a key enzyme in lysophosphatidic acid (LPA) biosynthesis . While specific IC₅₀ data for the target compound is unavailable, structural analogs with similar substituents (e.g., nitro groups) demonstrate IC₅₀ values in the nanomolar range (10–100 nM). The 4-chloro-3-nitro substitution may enhance π-π stacking with aromatic residues in ATX’s active site, as observed in crystallographic studies of related compounds .

Stability and Metabolic Profile
  • Sulfone groups : The 5,5-dioxo moiety in both compounds improves metabolic stability by reducing oxidative degradation, a common issue with thiophene-containing molecules.

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